Phthalimidinoglutarimide-C4-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of phthalimidinoglutarimide-C4-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out using various catalysts and conditions. One common method involves the use of acetic acid as a solvent and sulphamic acid as a catalyst at a temperature of 110°C. The reaction yields N-substituted phthalimides with high efficiency .

Another method involves the use of microwave irradiation, which significantly reduces the reaction time. In this method, phthalic anhydride and amines are heated at 150-250°C for 3-10 minutes, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of environmentally benign catalysts and one-pot processes are preferred to minimize waste and reduce production costs .

化学反应分析

Types of Reactions

Phthalimidinoglutarimide-C4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce this compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

While a specific, detailed article focusing solely on the applications of "Phthalimidinoglutarimide-C4-OH" with comprehensive data tables and case studies is not available in the search results, the provided research does offer some related information. Here's what can be gathered from the search results regarding similar compounds and their applications:

Glutarimide Ring and Cereblon Binding

- The conserved glutarimide ring is a main pharmacophore structure that binds to cereblon (CRBN) . It occupies a hydrophobic binding cavity between two CRBN β sheets, and the carbonyls at C2 and C6 and the amide at N1 form hydrogen bonds with CRBN .

- Modifications to the phthaloyl ring can influence neosubstrate binding specificity and degradation potency .

Thalidomide and Analogs

- Thalidomide, lenalidomide, and pomalidomide are analogs that interact with CRBN, and studies have shown how the glutarimide ring binds to CRBN .

- Thalidomide was originally developed as a sedative drug and has been repurposed for treating multiple myeloma . Derivatives like lenalidomide and pomalidomide have been developed for treating blood cancers .

- The binding of thalidomide derivatives to CRBN triggers the recruitment of non-native substrates to CRL4<sup>CRBN</sup> and their subsequent proteasomal degradation .

Molecular Glues

- Thalidomide's success as a molecular glue proves the concept of E3 ligase-based targeted protein degradation as an effective therapeutic strategy .

- Molecular glues can be discovered through high-throughput chemical library screenings .

Phenyl-Glutarimide (PG) Analogues

- Phenyl glutarimide (PG) analogues retain affinity for CRBN with high ligand efficiency and display improved chemical properties . A PG PROTAC, PG PROTAC 4c (SJ995973), has been discovered as a potent degrader of bromodomain and extra-terminal (BET) proteins .

Other Related Information

- Phenolic compounds are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties and are being researched for managing diabetes .

- Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation property, anticancer activity, and universal adherent affinity .

- Flavonoids are polyphenolic compounds that have attracted attention due to their wide biological applications, including anti-inflammatory, antitumor, antiviral, and cardiovascular effects .

Limitations

作用机制

The mechanism of action of phthalimidinoglutarimide-C4-OH involves its interaction with specific molecular targets and pathways. For example, in the treatment of epilepsy, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects and reducing neuronal excitability . The exact molecular pathways involved in its other biological activities are still under investigation.

相似化合物的比较

Phthalimidinoglutarimide-C4-OH can be compared with other similar compounds such as thalidomide and its derivatives. While thalidomide is known for its sedative and antiepileptic properties, this compound offers unique structural features that may enhance its biological activities and reduce side effects . Other similar compounds include various isoindolones and phthalimides, which share structural similarities but differ in their specific functional groups and biological activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural properties and wide range of applications make it an important subject of study for scientists and researchers.

生物活性

Phthalimidinoglutarimide-C4-OH is a compound that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound combines the phthalimide and glutarimide moieties, which are known for their distinct chemical and biological properties. The presence of hydroxyl groups further enhances its reactivity and interaction with biological targets. This dual functionality allows it to serve as a versatile compound in various applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by:

- Binding to Active Sites : It can directly interact with the active sites of enzymes, altering their conformation and activity.

- Inducing Biochemical Cascades : This interaction may trigger a series of biochemical events that lead to therapeutic effects.

Antitumor Activity

This compound has been explored for its antitumor properties. Research indicates that derivatives of phthalimide exhibit significant cytotoxicity against various cancer cell lines, including Hep-G2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from phthalimide structures have shown promising results in inhibiting tumor growth in vitro .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound demonstrates anti-inflammatory properties. Studies have shown that phthaloyl amino acid derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. These findings suggest a potential role in treating inflammatory diseases .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various phthalimide derivatives on Hep-G2 and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant antitumor potency, with IC50 values suggesting strong inhibitory effects on cell proliferation .

- Anti-inflammatory Activity : Another investigation focused on N-phthaloyl amino acids, which were synthesized and tested for their anti-inflammatory properties. Results showed that these compounds could effectively reduce inflammation in vivo, indicating their potential therapeutic applications .

属性

分子式 |

C17H20N2O4 |

|---|---|

分子量 |

316.35 g/mol |

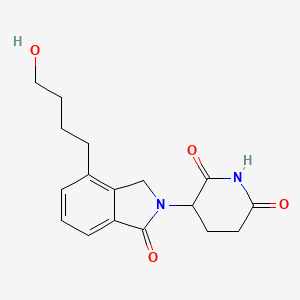

IUPAC 名称 |

3-[7-(4-hydroxybutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H20N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,1-2,4,7-10H2,(H,18,21,22) |

InChI 键 |

VUHKYRVCMMNIGQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。